molecular formula C13H15N3O5 B11987105 Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone CAS No. 63041-19-0

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone

Cat. No.: B11987105
CAS No.: 63041-19-0
M. Wt: 293.27 g/mol
InChI Key: KVKTWIRECGLOBN-UHFFFAOYSA-N
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Description

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of an azomethine group (-NHN=CH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone typically involves the reaction of heptanedioic acid, 4-oxo- with isonicotinic acid hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of heptanedioic acid.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid hydrazide: A well-known antitubercular agent.

    Heptanedioic acid derivatives: Various derivatives with different functional groups.

    Other hydrazones: Compounds with similar azomethine linkages.

Uniqueness

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an antimicrobial agent, particularly against drug-resistant strains of tuberculosis, sets it apart from other similar compounds .

Properties

CAS No.

63041-19-0

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

4-(pyridine-4-carbonylhydrazinylidene)heptanedioic acid

InChI

InChI=1S/C13H15N3O5/c17-11(18)3-1-10(2-4-12(19)20)15-16-13(21)9-5-7-14-8-6-9/h5-8H,1-4H2,(H,16,21)(H,17,18)(H,19,20)

InChI Key

KVKTWIRECGLOBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)CCC(=O)O

Origin of Product

United States

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